6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid

Übersicht

Beschreibung

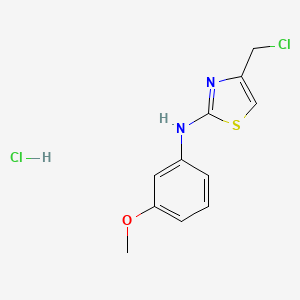

“6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid” is a compound derived from benzodioxole, which is a heterocyclic organic compound . It has a molecular weight of 217.13 .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis

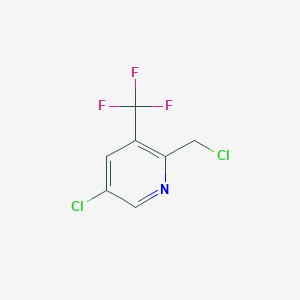

The molecular structure of this compound includes two aromatic rings, a carbonyl group, a primary amine, and two fluorine atoms.Chemical Reactions Analysis

Pseudomonas putida F1 catalyzed defluorination of a similar compound, 2,2-Difluoro-1,3-Benzodioxole, at an initial rate of 2,100 nmol/h per mg cellular protein . This process involved the oxidation of the compound to a dihydrodiol, which could be further oxidized to a dihydroxy compound .Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It is a polar compound, which means that it is soluble in polar solvents like water, methanol, and ethanol.Wissenschaftliche Forschungsanwendungen

Organometallic Methodology

- The compound is used in the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives, demonstrating its utility in organometallic synthesis. This process involves trapping lithiated species with various electrophiles, leading to a wide range of derivatives including carboxylic acids, ketones, aldehydes, bromides, and sulfonates, indicating the compound's versatility in chemical synthesis (Schlosser, Gorecka, & Castagnetti, 2003).

Synthesis of Amino Benzodioxoles

- Amino-1,3-benzodioxoles, including 6-amino-1,3-benzodioxole-5-carboxylic acid, are synthesized through the reduction of nitro-benzodioxoles. This process highlights the compound's role in the creation of novel benzodioxole derivatives, which have potential applications in various chemical syntheses (Daliacker, Erkens, & Kim, 1978).

Synthesis of PET Radiotracers for Alzheimer's Disease Imaging

- The compound is utilized in the synthesis of casein kinase 1 (CK1) inhibitors, which are potential PET radiotracers for imaging Alzheimer's disease. This application demonstrates its potential in the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Structural Elaboration in Organic Chemistry

- It is involved in the bromine migration in lithiated benzodioxoles, leading to the formation of various carboxylic acid derivatives. This highlights its role in facilitating structural modifications in organic compounds, essential for the development of new chemical entities (Gorecka, Leroux, & Schlosser, 2004).

Synthesis of Fluorescent Carboxylic Acids

- It serves as a base structure in the synthesis of fluorescent carboxylic acids. These acids are used as chiral derivatizing agents in HPLC and NMR analyses, indicating its importance in analytical chemistry (Nishida, Itoh, Abe, Ohrui, & Meguro, 1995).

Antibacterial Activity Study

- Derivatives of 1,3-benzodioxol-5-carboxylic acid, including 6-amino-1,3-benzodioxole-5-carboxylic acid, have been synthesized and evaluated for their antibacterial activity, showing its potential in pharmaceutical research (Siddiqa, Rehman, Abbasi, Rasool, Khan, Ahmad, & Afzal, 2014).

Peptide Synthesis Applications

- The compound is instrumental in the synthesis of unique amino acids and peptides, showcasing its relevance in peptide chemistry and the design of peptidomimetics (Piper, Montgomery, Sirotnak, & Chello, 1982).

Wirkmechanismus

The mechanism of action for the biodegradation of similar compounds involves the oxidation of the compound to a dihydrodiol, which can then be further oxidized to a dihydroxy compound . The major route of decomposition of the dihydrodiol produced fluoride and 1,2,3-trihydroxybenzene, or pyrogallol .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-8(10)14-5-1-3(7(12)13)4(11)2-6(5)15-8/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZOVDGSMJZADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)

![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)

![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)

![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)